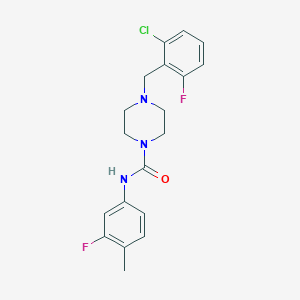![molecular formula C19H20ClF3N2O B4284434 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4284434.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-propylphenyl)ethyl]urea
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-propylphenyl)ethyl]urea, commonly known as propyzamide, is a herbicide that belongs to the chemical class of benzamide. It is widely used in agriculture to control annual grasses and broadleaf weeds in crops such as cereals, vegetables, and oilseeds. Propyzamide is a selective herbicide that targets the root system of weeds and inhibits their growth.
作用機序
Propyzamide acts by inhibiting the microtubule assembly in the root cells of weeds. The microtubules are essential for the formation of the mitotic spindle during cell division. Inhibition of microtubule assembly disrupts the cell division process, leading to the growth inhibition of the weed roots. Propyzamide is a selective herbicide that targets the root system of weeds and has minimal impact on the growth of crops.
Biochemical and Physiological Effects
Propyzamide has been shown to have minimal toxicity to mammals and birds. However, it can have adverse effects on aquatic organisms and non-target plants. Propyzamide has a half-life of 30-90 days in soil and can persist in the environment for an extended period. The prolonged persistence of propyzamide in the soil can lead to the accumulation of the herbicide and potential contamination of groundwater.
実験室実験の利点と制限
Propyzamide is a widely used herbicide that has well-established synthesis methods and a known mechanism of action. Its selectivity for weed roots makes it a useful tool compound for plant biology research. However, the prolonged persistence of propyzamide in the soil can make it challenging to study the long-term effects of the herbicide on the environment. Additionally, the potential impact of propyzamide on non-target organisms and the environment must be considered when designing experiments.
将来の方向性
There are several future directions for the research and development of propyzamide. One potential direction is the investigation of the molecular mechanisms of herbicide resistance in weeds. The identification of the genes and proteins involved in herbicide resistance can lead to the development of new herbicides that can overcome resistance. Another direction is the development of new formulations of propyzamide that can reduce its impact on the environment. The use of biodegradable formulations and application methods can reduce the accumulation of propyzamide in the soil and minimize the risk of contamination. Additionally, the potential applications of propyzamide in the pharmaceutical industry should be further explored. The structural similarity of propyzamide to other benzamide compounds can lead to the development of new drugs with anti-cancer and anti-inflammatory properties.
Conclusion
Propyzamide is a widely used herbicide that has well-established synthesis methods and a known mechanism of action. Its selectivity for weed roots makes it a useful tool compound for plant biology research. However, the potential impact of propyzamide on non-target organisms and the environment must be considered when designing experiments. There are several future directions for the research and development of propyzamide, including the investigation of herbicide resistance in weeds, the development of new formulations, and the exploration of its potential applications in the pharmaceutical industry.
科学的研究の応用
Propyzamide has been extensively studied for its herbicidal properties. It is used as a tool compound in plant biology research to study the molecular mechanisms of herbicide action and weed control. Propyzamide is also used in ecological studies to investigate the effects of herbicides on non-target organisms and the environment. Additionally, propyzamide has potential applications in the pharmaceutical industry due to its structural similarity to other benzamide compounds that have been shown to have anti-cancer and anti-inflammatory properties.
特性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-propylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2O/c1-3-4-13-5-7-14(8-6-13)12(2)24-18(26)25-17-11-15(19(21,22)23)9-10-16(17)20/h5-12H,3-4H2,1-2H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLXMAYDLWJOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284360.png)
![4-(3-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4284367.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-isopropylphenyl)propyl]urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)
![N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284395.png)
![N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284396.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-3-isoxazolyl)urea](/img/structure/B4284404.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B4284408.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-2-pyridinyl)urea](/img/structure/B4284419.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-1-piperazinecarboxamide](/img/structure/B4284420.png)
![N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284428.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea](/img/structure/B4284442.png)